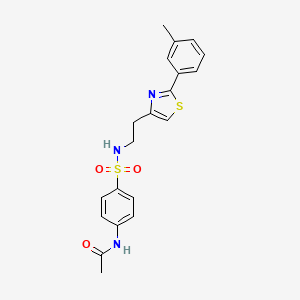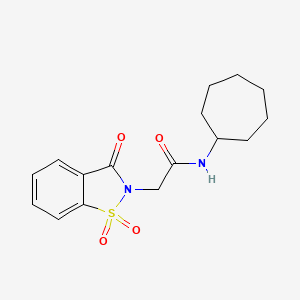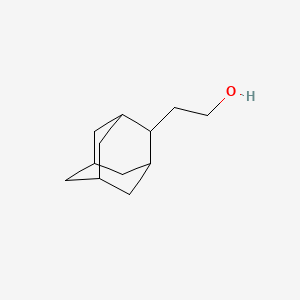![molecular formula C24H20ClFN4O2S3 B2498083 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 422299-19-2](/img/structure/B2498083.png)
3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of thiazolopyrimidines, known for their diverse biological activities. The structural uniqueness of this compound lies in its incorporation of both thiazolo[4,5-d]pyrimidin-7-one framework and specific substituents that contribute to its potential biological activities.
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves the reaction of appropriate precursors under conditions that facilitate the closure of the thiazolopyrimidine ring. For instance, derivatives similar to our compound of interest have been synthesized by reacting substituted aldehydes with thiazolopyrimidinone precursors in the presence of anhydrous sodium acetate and glacial acetic acid (Selvam et al., 2012).
Applications De Recherche Scientifique
Transparent Aromatic Polyimides
Transparent aromatic polyimides, derived from compounds related to 3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one, have been developed. These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).
Antibacterial Agents
New heterocyclic compounds containing a sulfonamido moiety, which are structurally similar to the specified compound, have been synthesized for potential use as antibacterial agents. These compounds have shown significant antibacterial activity in initial tests, highlighting their potential in medical applications (Azab et al., 2013).
Antitumor and Antibacterial Agents
Novel pyrrolo[2,3-d]pyrimidines, analogous to the given compound, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds show promise as antitumor and/or antibacterial agents, indicating a potential role in cancer and infectious disease treatments (Gangjee et al., 1996).
Anti-inflammatory and Antinociceptive Activity
Thiazolo[3,2-a]pyrimidine derivatives, structurally related to the given compound, have been designed and synthesized. These compounds demonstrate significant anti-inflammatory and antinociceptive activities, indicating their potential use in pain management and inflammation control (Alam et al., 2010).
Cytotoxic Activity in Cancer Research
Derivatives of 4-thiopyrimidine, similar to the specified compound, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. These compounds have potential applications in cancer research, particularly in studying the effects on Human umbilical vein endothelial cells (HUVEC) and cancer cell lines like HeLa and K562 (Stolarczyk et al., 2018).
Novel Anticancer Agents
Pyridine-thiazole hybrid molecules, structurally related to the given compound, have been synthesized and shown high antiproliferative activity against various tumor cell lines. These findings suggest their potential as novel anticancer agents (Ivasechko et al., 2022).
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O2S3/c1-14-12-17(8-9-18(14)25)29-21-20(35-24(29)33)22(32)30(16-6-4-15(26)5-7-16)23(27-21)34-13-19(31)28-10-2-3-11-28/h4-9,12H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISCYDVTFPQEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=C(C=C5)F)SC2=S)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


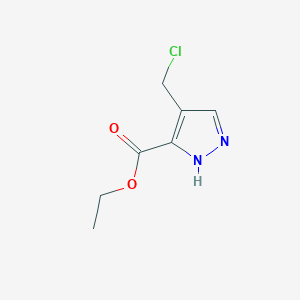
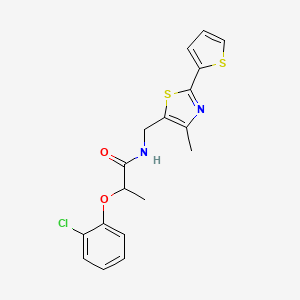
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
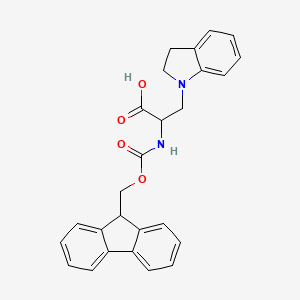
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
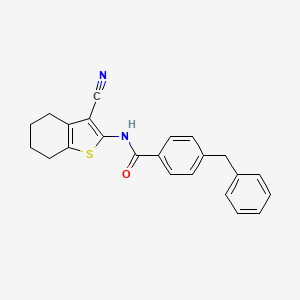
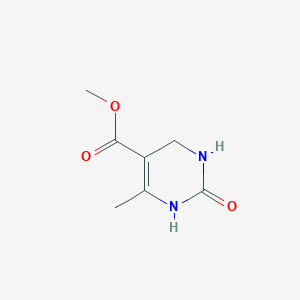
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
